2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups. This compound also contains an oxadiazole moiety, which is a five-membered ring containing oxygen and nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by the introduction of the methoxy and methyl groups. The oxadiazole ring can be formed through a cyclization reaction involving appropriate precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The oxadiazole moiety may also contribute to its activity by interacting with nucleic acids or proteins. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the oxadiazole moiety, making it less versatile in certain applications.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: Does not have the methoxy and methyl groups, which may affect its reactivity and biological activity.
2-methoxy-5-methyl-N-((1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: Similar structure but with different substitution patterns on the oxadiazole ring.
Uniqueness
The presence of both the methoxy and methyl groups, along with the oxadiazole moiety, gives 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide unique chemical and biological properties. These structural features enhance its reactivity and potential for diverse applications in research and industry.
Biological Activity
2-Methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. The combination of a sulfonamide group with an oxadiazole moiety positions this compound as a candidate for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅N₃O₄S, with a molecular weight of 297.33 g/mol. The compound features a sulfonamide group linked to a benzene ring that is substituted with methoxy and methyl groups, alongside an oxadiazole ring. This structural complexity contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₃O₄S |
Molecular Weight | 297.33 g/mol |
CAS Number | 1235082-50-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group mimics natural substrates, potentially inhibiting key enzymes involved in metabolic pathways. The oxadiazole moiety may also facilitate interactions with nucleic acids or proteins, enhancing the compound's efficacy against certain diseases.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit bacterial growth effectively. A screening of substituted 1,2,4-oxadiazoles revealed that certain derivatives demonstrated potent activity against multiple bacterial strains, suggesting that this compound may share similar properties .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well-documented. These compounds have shown inhibitory effects against various cancer cell lines. For example, one study reported that related compounds exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma) . The presence of the oxadiazole ring is believed to enhance the antiproliferative activity by disrupting cellular processes critical for cancer cell survival.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of oxadiazole-sulfonamide-based compounds found that specific substitutions significantly influenced their biological activities. For example:
- Compound OX7 : Demonstrated remarkable antibacterial activity against Gram-positive and Gram-negative bacteria.
- Compound OX11 : Showed promising results in inhibiting certain cancer cell lines with an IC50 value comparable to standard chemotherapeutics.
These findings highlight the importance of structural modifications in enhancing the biological efficacy of compounds derived from this compound.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-8-4-5-10(18-3)11(6-8)20(16,17)13-7-12-14-9(2)15-19-12/h4-6,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQWPZRGXGQXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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